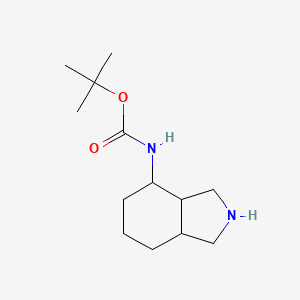

tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate

Description

Overview of tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate

This compound is a bicyclic carbamate derivative characterized by a saturated isoindole core functionalized with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is $$ \text{C}{13}\text{H}{24}\text{N}2\text{O}2 $$, with a molecular weight of 240.34 g/mol. The compound exists as a mixture of diastereomers due to the stereochemical complexity of its octahydroisoindole scaffold. Key identifiers include CAS numbers 479090-81-8 and 2306259-68-5, the latter specifying the (3aR,7aS) stereoisomer.

Table 1: Fundamental Properties of this compound

Historical Context and Discovery

The compound first emerged in synthetic organic chemistry literature in the early 2000s, coinciding with advances in carbamate-protecting strategies for amines. Its development was driven by the need for stable intermediates in pharmaceutical synthesis, particularly for hypertension and antimicrobial agents. A 2002 patent (US4503043A) disclosed acylated derivatives of octahydro-1H-isoindole-1-carboxylic acids as antihypertensive agents, indirectly validating the scaffold’s therapeutic potential. The specific tert-butyl carbamate variant gained prominence post-2007, as evidenced by PubChem’s creation date (December 5, 2007).

Relevance in Contemporary Chemical Research

Today, the compound serves as a critical building block in drug discovery, particularly for:

- Antimicrobial Agents : Derivatives with fused pyrrolidinyl moieties exhibit potent activity against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus.

- Enzyme Inhibitors : Its rigid bicyclic structure aids in designing selective inhibitors for targets like Src homology region 2 (SH2) domain-containing phosphatases.

- Conformational Studies : The saturated isoindole core provides insights into stereoelectronic effects in heterocyclic systems.

Scope and Objectives of the Review

This review systematically examines:

- Synthetic methodologies for this compound.

- Structural and stereochemical features.

- Applications in medicinal chemistry and drug development. Excluded are discussions of pharmacokinetics, toxicity, and industrial-scale production processes.

Properties

IUPAC Name |

tert-butyl N-(2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYGQAXKEOMNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate typically involves the reaction of octahydro-1H-isoindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate serves as a critical building block in organic synthesis. It is used in the development of various derivatives that exhibit distinct biological activities. The compound's structural features allow for modifications that enhance its pharmacological properties .

Medicinal Chemistry

Research indicates that this compound may exhibit various pharmacological properties, including potential neuroprotective effects and interactions with neurotransmitter receptors. Preliminary studies suggest its involvement in pathways related to neurotransmission and cellular signaling, making it a candidate for further investigation into therapeutic applications .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Industrial Applications

In addition to its research applications, this compound is utilized in the production of various chemicals and materials within industrial settings. Its stability and resistance to hydrolysis make it a valuable intermediate in synthetic processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved in its action include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl N-(2-benzyl-octahydro-1H-isoindol-4-yl)carbamate

- tert-Butyl N-(octahydro-1H-isoindol-4-yl)carbamate derivatives

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its tert-butyl group provides stability and resistance to hydrolysis, making it a valuable compound in various research applications .

Biological Activity

Tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate is a chemical compound with potential applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and an octahydro-1H-isoindole moiety, suggests diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, potential pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₄N₂O₂, with a molecular weight of approximately 240.34 g/mol. The presence of the carbamate functional group enhances its stability and solubility, making it suitable for pharmaceutical applications. The structural features of this compound may influence its interactions with biological targets, including neurotransmitter receptors and enzymes involved in neuronal signaling pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects. Some notable properties include:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Tert-butyl N-(5-methyl-1H-indol-7-yl)carbamate | Indole derivative | Potential antidepressant activity |

| Tert-butyl N-(cyclohexyl)carbamate | Cycloalkane derivative | Used as a synthetic intermediate |

| Tert-butyl N-(pyrrolidinyl)carbamate | Pyrrolidine derivative | Exhibits neuroprotective effects |

The unique isoindole structure of this compound may confer distinct biological activities not observed in other similar compounds.

Interaction Studies

Preliminary studies suggest that this compound interacts with various biological targets. These interactions are crucial for understanding its potential therapeutic effects. For instance, compounds with similar structures have shown binding affinity to neurotransmitter receptors, which could elucidate mechanisms of action and inform dosage strategies for therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(octahydro-1H-isoindol-4-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the isoindoline amine group. Key steps include:

- Amine Protection : Reacting octahydro-1H-isoindol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, often with a base like triethylamine to scavenge acid byproducts .

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization may enhance purity if the compound exhibits suitable solubility properties .

- Data Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What purification techniques are recommended for this compound?

- Methodological Answer :

- Chromatography : Use flash chromatography with silica gel (60–120 mesh) and optimized solvent systems (e.g., 20–40% ethyl acetate in hexane). Adjust gradients based on TLC Rf values .

- Recrystallization : If the compound is crystalline, dissolve in minimal hot ethanol or methanol, then cool slowly to induce crystallization. Filter under reduced pressure and dry under vacuum .

- Challenges : Monitor for residual solvents (e.g., DCM) via ¹H NMR. If impurities persist, repeat chromatography with alternative solvents like dichloromethane/methanol .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors .

- Spill Management : Absorb small spills with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste. For large spills, evacuate and contact safety personnel .

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent decomposition .

Advanced Research Challenges

Q. How can enantiomeric mixtures be resolved during synthesis of bicyclic carbamates?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases. Optimize flow rates and column temperature for baseline separation .

- Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key cyclization steps to favor one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How to address conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer :

- X-ray Refinement : Use SHELXL for high-resolution crystallographic refinement. Cross-validate bond lengths/angles with DFT calculations (e.g., Gaussian 16) to resolve discrepancies .

- Dynamic Effects : For NMR, consider variable-temperature experiments to detect conformational flexibility (e.g., ring puckering in octahydro-isoindole systems). ROESY can clarify spatial proximities missed in static X-ray structures .

Q. What strategies optimize reaction yields in complex bicyclic systems?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or Grubbs catalysts for ring-closing metathesis in isoindole ring formation .

- Solvent Effects : Use high-boiling solvents (e.g., toluene or DMF) for slow, controlled reactions. Microwave-assisted synthesis can reduce side reactions in sterically hindered systems .

- Yield Tracking : Employ LC-MS to identify intermediates and optimize stoichiometry. For low-yielding steps (e.g., Boc deprotection), switch from TFA to milder HCl/dioxane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.